
(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
描述
(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid (THFA) is a non-proteinogenic amino acid that is commonly used in scientific research. It is a derivative of proline and has a unique structure that makes it useful in various applications. THFA is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has been shown to interact with various biological molecules through hydrogen bonding and other interactions. It has been shown to stabilize the structure of peptides and proteins and to enhance their activity. (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has also been shown to interact with enzymes and other proteins to modulate their activity. The mechanism of action of (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is complex and is still being studied.
Biochemical and Physiological Effects:
(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of various enzymes and proteins. (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has also been shown to modulate the activity of various neurotransmitters and other signaling molecules. (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has been shown to have potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
实验室实验的优点和局限性
(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has various advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and stored. (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is also a versatile compound that can be used in various applications. One limitation is that (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is a non-natural amino acid and may not behave like natural amino acids in some experiments. (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid may also be toxic at high concentrations and may require careful handling.
未来方向
There are various future directions for the study of (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid. One direction is the development of new methods for the synthesis of (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid derivatives. Another direction is the study of the mechanism of action of (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid-containing compounds. (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid may also have potential therapeutic applications that need to be explored further. The study of (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid may also lead to the discovery of new enzymes and proteins that interact with (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid-containing compounds.
Conclusion:
In conclusion, (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is a non-proteinogenic amino acid that has various applications in scientific research. (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions. (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has various advantages and limitations for lab experiments and may have potential therapeutic applications. The study of (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid may lead to the discovery of new enzymes and proteins and may have implications for the treatment of various diseases.
科学研究应用
(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has been used extensively in scientific research as a tool to study various processes. It has been used as a building block in the synthesis of various peptides and proteins. It has also been used as a substrate for enzymes that catalyze the formation of (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid-containing compounds. (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has been used to study the mechanism of action of various enzymes and proteins. It has also been used to study the structure and function of various biological molecules.
属性
IUPAC Name |
(2S)-2-amino-3-(oxolan-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUZUAJROYEUAS-GDVGLLTNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734452 | |
| Record name | 3-Oxolan-3-yl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1344964-79-9 | |
| Record name | 3-Oxolan-3-yl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



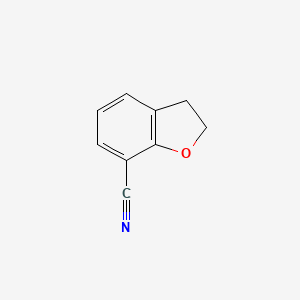

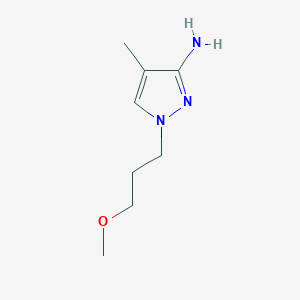
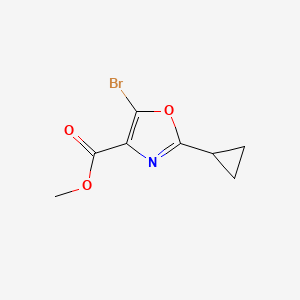

![1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine](/img/structure/B3232686.png)

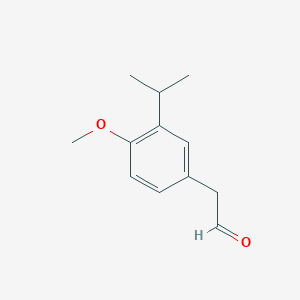
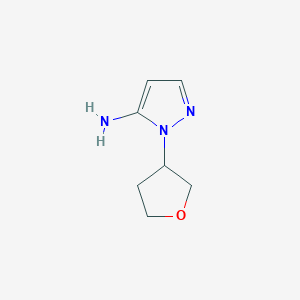

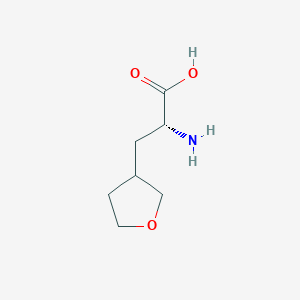
![5-Bromo-4-methylpyrazolo[1,5-a]pyridine](/img/structure/B3232726.png)
![5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3232735.png)
![2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3232738.png)